molecular formula C8H6Cl2N2O3 B181759 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide CAS No. 196935-03-2

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide

Cat. No.: B181759
CAS No.: 196935-03-2
M. Wt: 249.05 g/mol
InChI Key: ZIPYLYIONLWUPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7Cl2N2O3 It is a derivative of acetanilide, characterized by the presence of chloro and nitro substituents on the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide typically involves the acylation of 4-chloro-3-nitroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an organic solvent like toluene. The mixture is stirred at room temperature for several hours, followed by filtration and drying to obtain the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves the use of large-scale reactors and precise control of temperature and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(4-nitrophenyl)acetamide
  • 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide
  • 2-chloro-N-(4-bromo-3-nitrophenyl)acetamide

Uniqueness

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide is unique due to the presence of both chloro and nitro groups on the phenyl ring, which enhances its reactivity and potential biological activity compared to other similar compounds. The specific arrangement of these substituents allows for unique interactions with molecular targets, making it a valuable compound in medicinal chemistry and material science .

Biological Activity

2-Chloro-N-(4-chloro-3-nitrophenyl)acetamide is a synthetic compound notable for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, focusing on its mechanism of action, pharmacokinetics, and applications in antibacterial research.

Chemical Structure and Properties

The compound features a chloro and nitro group on the phenyl ring, enhancing its reactivity. Its structure can be represented as follows:

Chemical Structure C9H8Cl2N2O3\text{Chemical Structure }\quad \text{C}_9\text{H}_8\text{Cl}_2\text{N}_2\text{O}_3

Target Enzyme: The primary target of this compound is the penicillin-binding protein (PBP), crucial for bacterial cell wall synthesis.

Mode of Action: The compound stabilizes the PBP enzyme at the binding site, disrupting the synthesis of the bacterial cell wall, which leads to cell lysis and death .

Biochemical Pathways: It interferes with various cellular functions by impacting cell signaling pathways and gene expression, suggesting a multifaceted role in cellular metabolism.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable parameters for oral administration. Studies have shown that it exhibits good absorption and distribution characteristics within biological systems .

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against Klebsiella pneumoniae, a common pathogen responsible for various infections. The minimum inhibitory concentration (MIC) was determined to assess its efficacy:

CompoundMIC (µg/mL)Target Bacteria
A1XKlebsiella pneumoniae
A2YKlebsiella pneumoniae

Where A1 is N-(4-fluoro-3-nitrophenyl)acetamide and A2 is 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide. The presence of the chloro group in A2 significantly enhances its antibacterial properties compared to A1 .

Cytotoxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound has a low cytotoxic profile, making it a promising candidate for further development as an antibacterial agent. The compound's safety profile suggests it may be suitable for in vivo studies .

Research Applications

The compound serves multiple roles in scientific research:

  • Medicinal Chemistry: As an intermediate in synthesizing pharmaceuticals with potential antibacterial and antifungal properties.
  • Material Science: In developing novel materials with specific electronic or optical properties.
  • Biological Studies: Used as a biochemical probe to study enzyme interactions and inhibition mechanisms .

Case Studies

One study focused on the antibacterial effects of 2-chloro-N-(4-fluoro-3-nitrophenyl)acetamide against Klebsiella pneumoniae. The results indicated that this compound could inhibit bacterial growth effectively while maintaining low toxicity levels. This study supports the potential use of this compound in treating infections caused by resistant strains of bacteria .

Properties

IUPAC Name

2-chloro-N-(4-chloro-3-nitrophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2N2O3/c9-4-8(13)11-5-1-2-6(10)7(3-5)12(14)15/h1-3H,4H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIPYLYIONLWUPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCl)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30366186
Record name 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196935-03-2
Record name 2-chloro-N-(4-chloro-3-nitrophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30366186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The method described in Referential Example 502 was performed by use of 4-chloro-3-nitroaniline and chloroacetyl chloride, whereby the title compound was obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.